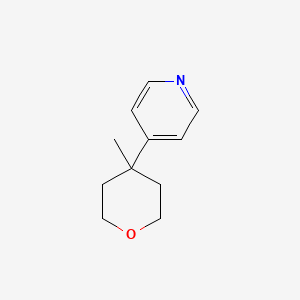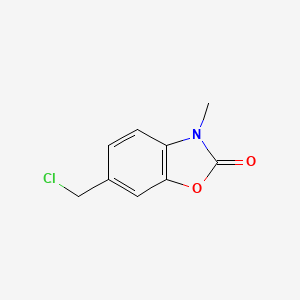
4-Chloro-7-ethoxy-6-nitroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-ethoxy-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the epidermal growth factor receptor (egfr) family, specifically the receptor tyrosine kinase her-2 . These receptors play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival .
Mode of Action
Compounds with similar structures have been found to inhibit the egfr and her-2 receptors . The overactivity of these receptors leads to the overexpression of mutant growth factors, thereby improperly driving cell functions, such as proliferation, differentiation, migration, and angiogenesis .
Biochemical Pathways
Similar compounds have been found to affect the egfr signaling pathway .
Result of Action
Similar compounds have been found to inhibit the overexpression or amplification of her-2 receptor, which can be seen in a variety of cancers, including breast, gastric, pancreatic, and bladder cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline can be achieved through a multi-step process. One common method involves the condensation of nitroethane with ethyl acetate in the presence of sodium ethoxide and hydrochloric acid. This is followed by nitration with potassium nitrate in the presence of acetic anhydride . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure high yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-ethoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Reduction: Amino derivatives of quinazoline.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Aplicaciones Científicas De Investigación
4-Chloro-7-ethoxy-6-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various anticancer agents and kinase inhibitors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Chemical Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: Utilized in the development of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7-methoxy-6-nitroquinazoline
- 4-Chloro-7-ethoxy-6-nitroquinoline
- 4-Chloro-7-ethoxy-6-nitroquinazolinone
Uniqueness
4-Chloro-7-ethoxy-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7th position and the nitro group at the 6th position differentiates it from other quinazoline derivatives, influencing its reactivity and biological activity .
Propiedades
IUPAC Name |
4-chloro-7-ethoxy-6-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-17-9-4-7-6(3-8(9)14(15)16)10(11)13-5-12-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWONSBQCPLTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2864638.png)


![N-[(4-methoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B2864643.png)
![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)


![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)

triazin-4-one](/img/structure/B2864654.png)
